Introduction: The Strategic Value of (3-Cyclopentylphenyl)boronic acid
Introduction: The Strategic Value of (3-Cyclopentylphenyl)boronic acid
An In-depth Technical Guide to (3-Cyclopentylphenyl)boronic acid
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable building blocks. Their prominence is largely due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[1][2] Among this vital class of reagents, (3-Cyclopentylphenyl)boronic acid emerges as a compound of significant interest. Its structure, featuring a bulky, non-polar cyclopentyl group meta-substituted on the phenylboronic acid core, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, analysis, applications, and core mechanistic principles related to (3-Cyclopentylphenyl)boronic acid, thereby enabling its effective utilization in complex molecular design and discovery programs.
Physicochemical and Structural Characteristics
The unique reactivity and utility of (3-Cyclopentylphenyl)boronic acid are rooted in its fundamental physicochemical properties. The CAS Number for this compound is 2710297-29-1 .[3] A summary of its key characteristics is presented below.
| Property | Value | Source |
| CAS Number | 2710297-29-1 | [3] |
| Molecular Formula | C₁₁H₁₅BO₂ | [3] |
| Molecular Weight | 190.05 g/mol | [3] |
| Appearance | Typically a white to off-white solid (powder or crystals) | General Knowledge |
| Purity | >97% (Typical for commercial grades) | |
| Storage | Inert atmosphere, 2-8°C | |
| SMILES | OB(O)c1cccc(c1)C2CCCC2 | General Knowledge |
The cyclopentyl moiety imparts increased lipophilicity compared to simpler phenylboronic acids, a feature often sought in drug development to enhance membrane permeability and modulate pharmacokinetic profiles. The meta-substitution pattern influences the electronic distribution within the aromatic ring and the steric hindrance around the boronic acid group, which can be strategically exploited to control regioselectivity in cross-coupling reactions.
Synthesis and Mechanistic Rationale
The most common and industrially scalable synthesis of arylboronic acids involves the reaction of an organometallic reagent (typically a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic workup.
Synthetic Workflow: Grignard-Borate Ester Route
The synthesis of (3-Cyclopentylphenyl)boronic acid logically starts from 3-bromocyclopentylbenzene. The workflow involves two critical stages: formation of the Grignard reagent and its subsequent reaction with the borate ester.
Caption: Synthetic workflow for (3-Cyclopentylphenyl)boronic acid.
Detailed Experimental Protocol
Causality: This protocol is designed for maximum yield and purity. The use of anhydrous solvents is critical as Grignard reagents are potent bases that react violently with water. The low temperature (-78°C) during the addition to trimethyl borate is essential to prevent over-addition, where the Grignard reagent reacts with the initially formed boronate ester, leading to undesired borinate byproducts.[4]
-
Preparation : Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a dry, three-necked flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine to activate the magnesium surface.
-
Grignard Formation : Dissolve 3-bromocyclopentylbenzene in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion to the magnesium and initiate the reaction (slight warming may be necessary). Once the exothermic reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir at room temperature for 1-2 hours to ensure full conversion.
-
Borylation : Cool the Grignard solution to -78°C (dry ice/acetone bath). In a separate flask, prepare a solution of trimethyl borate in anhydrous diethyl ether and cool it to -78°C. Transfer the Grignard reagent to the trimethyl borate solution via cannula slowly and dropwise while maintaining the low temperature.
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Workup and Isolation : After the addition is complete, allow the mixture to warm slowly to room temperature and stir for several hours. Quench the reaction by carefully adding dilute HCl at 0°C. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield pure (3-Cyclopentylphenyl)boronic acid.
Quality Control and Spectroscopic Analysis
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a definitive structural confirmation.
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¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons (typically in the 7.0-7.8 ppm region) and the aliphatic protons of the cyclopentyl group (in the 1.5-3.0 ppm range). The integration of these signals should correspond to the expected proton count.
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¹³C NMR : The carbon spectrum will confirm the presence of the 11 unique carbon atoms in the molecule, including the characteristic C-B bond which appears at a downfield chemical shift.
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¹¹B NMR : This technique is particularly useful for analyzing boronic acids.[5] A single peak, typically between 28-34 ppm, is indicative of the trigonal planar (sp²) boron center. The chemical shift can be sensitive to pH and the presence of diols.[5]
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Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or other soft ionization techniques will show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 190.05.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (3-Cyclopentylphenyl)boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1][6] This reaction is fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[2][6][7] The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of a Biaryl Compound
Self-Validation: This protocol includes an inert atmosphere and degassed solvents to protect the sensitive Pd(0) catalyst from oxidation. The choice of base, solvent, and ligand can be tuned for specific substrates but the following represents a robust starting point.
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Reactor Setup : To a dry Schlenk flask, add (3-Cyclopentylphenyl)boronic acid (1.1 eq), the desired aryl halide (Ar-X, 1.0 eq), and a base such as K₂CO₃ or K₃PO₄ (2-3 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.
-
Solvent Addition : Evacuate and backfill the flask with an inert gas (Argon). Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction : Heat the reaction mixture with stirring (typically 80-100°C) and monitor its progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Role in Drug Discovery and Medicinal Chemistry
The boronic acid functional group is not merely a synthetic handle; it is a recognized pharmacophore with unique biochemical properties. Its utility in drug discovery is multifaceted.
Boronic Acids as Enzyme Inhibitors
The boron atom in a boronic acid is Lewis acidic and can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site.[9] This interaction transforms the trigonal planar sp² boron into a more stable tetrahedral sp³ boronate complex, mimicking the transition state of substrate hydrolysis. This mechanism is the basis for several FDA-approved drugs.[10][11]
-
Bortezomib (Velcade®) : A dipeptidyl boronic acid that acts as a proteasome inhibitor for treating multiple myeloma.[10][11]
-
Ixazomib (Ninlaro®) : An orally available proteasome inhibitor, also for multiple myeloma.[10][11]
-
Vaborbactam (Vabomere®) : A cyclic boronic acid that inhibits β-lactamase enzymes, restoring the efficacy of antibiotics.[10][11]
The cyclopentyl group on (3-Cyclopentylphenyl)boronic acid can be used to probe hydrophobic pockets within an enzyme active site, making it a valuable fragment for fragment-based drug discovery (FBDD) campaigns.
Building Block for Complex Pharmaceuticals
Beyond its intrinsic activity, (3-Cyclopentylphenyl)boronic acid serves as a key intermediate for building complex molecular architectures.[1] The Suzuki coupling allows for the efficient and modular assembly of drug candidates, enabling medicinal chemists to rapidly synthesize libraries of related compounds to explore structure-activity relationships (SAR). The ability to fine-tune potency, selectivity, and metabolic stability by modifying the boronic acid precursor is a cornerstone of modern drug development.[1]
Safety, Handling, and Storage
As with all chemical reagents, proper handling of (3-Cyclopentylphenyl)boronic acid is essential.
-
Safety : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302). Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling : Boronic acids can undergo protodeboronation, especially under harsh acidic or basic conditions, or at elevated temperatures. They are also susceptible to oxidative degradation. Care should be taken to use them in well-controlled reactions.
-
Storage : Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and refrigerated (2-8°C) to ensure long-term stability and purity.
Conclusion
(3-Cyclopentylphenyl)boronic acid is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its unique structural features—a lipophilic cyclopentyl group and a versatile boronic acid moiety—make it highly valuable for creating novel biaryl compounds via the robust Suzuki-Miyaura coupling. Furthermore, its connection to the broader class of boronic acid-based pharmaceuticals underscores its potential as both a building block and a pharmacophore in drug discovery. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this compound into their synthetic and medicinal chemistry programs, accelerating the pace of innovation.
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